molecular formula C8H11Cl2N5 B2563996 2-[(E)-(4-Amino-2-chlorophenyl)methylideneamino]guanidine;hydrochloride CAS No. 2138808-82-7

2-[(E)-(4-Amino-2-chlorophenyl)methylideneamino]guanidine;hydrochloride

Cat. No. B2563996
CAS RN: 2138808-82-7
M. Wt: 248.11
InChI Key: WDCXQCKQQMBXFW-UHFFFAOYSA-N
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Description

This compound is a type of aminoguanidine-based ligand . It has been reported to have multipurpose coordination flexibility . The chelation of the ligand with Zn (II) ions after deprotonation forms an unusual anionic complex .


Synthesis Analysis

The synthesis of guanidines mainly relies on the addition of amines . A series of guanidinium chloride derivatives have been synthesized by condensation of 1,3-diaminoguanidine monohydrochloride with heteroaromatic formaldehydes in good yields .


Molecular Structure Analysis

The molecular structures of the complexes formed by this ligand with Zn (II) and Cd (II) ions are confirmed by single crystal X-ray diffraction . The ligand exhibits high flexibility, which is confirmed by the synthesis and characterization of an analogous Cd (II) complex .


Chemical Reactions Analysis

The ligand exhibits multipurpose coordination flexibility. It forms an unusual anionic complex with Zn (II) ions after deprotonation . The same ligand gets protonated and acts as a counter cation to produce the complex in good yield .

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, guanidine, a related compound, acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Safety and Hazards

The safety data sheet for guanidine hydrochloride, a related compound, indicates that it may form combustible dust concentrations in air. It can cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

2-[(E)-(4-amino-2-chlorophenyl)methylideneamino]guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5.ClH/c9-7-3-6(10)2-1-5(7)4-13-14-8(11)12;/h1-4H,10H2,(H4,11,12,14);1H/b13-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCXQCKQQMBXFW-GAYQJXMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C=NN=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N)Cl)/C=N/N=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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